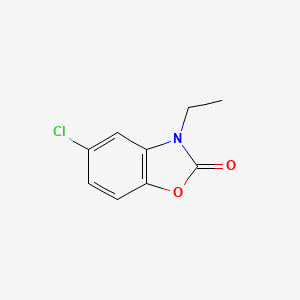
Manganese--platinum (3/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganese–platinum (3/1) is a compound that combines manganese and platinum in a 3:1 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including catalysis, materials science, and medicine. The combination of manganese and platinum creates a synergistic effect that enhances the catalytic activity and stability of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Manganese–platinum (3/1) can be synthesized through various methods, including co-precipitation, sol-gel, and hydrothermal synthesis. One common method involves the reduction of manganese and platinum precursors in the presence of a reducing agent such as hydrogen. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, manganese–platinum (3/1) is typically produced using large-scale chemical reactors. The process involves the continuous feeding of manganese and platinum precursors into the reactor, where they undergo reduction and precipitation to form the compound. The resulting product is then filtered, washed, and dried to obtain the final material.
Analyse Chemischer Reaktionen
Types of Reactions: Manganese–platinum (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of manganese and platinum, as well as the presence of other reagents and catalysts.
Common Reagents and Conditions: Common reagents used in the reactions of manganese–platinum (3/1) include hydrogen, oxygen, and various acids and bases. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired products. For example, the oxidation of manganese–platinum (3/1) in the presence of oxygen can produce manganese oxides and platinum oxides.
Major Products Formed: The major products formed from the reactions of manganese–platinum (3/1) include various oxides, such as manganese dioxide and platinum dioxide
Wissenschaftliche Forschungsanwendungen
Manganese–platinum (3/1) has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various reactions, including hydrogenation, oxidation, and reduction reactions. In biology and medicine, manganese–platinum (3/1) is being investigated for its potential use in drug delivery systems and as a contrast agent for imaging techniques. In industry, the compound is used in the production of advanced materials, such as nanocomposites and coatings.
Wirkmechanismus
The mechanism of action of manganese–platinum (3/1) involves the interaction of manganese and platinum atoms with various molecular targets. The compound exerts its effects through redox reactions, where manganese and platinum undergo oxidation and reduction to produce reactive intermediates. These intermediates can then interact with other molecules, leading to the desired chemical transformations. The molecular targets and pathways involved in these reactions are still being investigated, but they are believed to involve the activation of oxygen and hydrogen species.
Vergleich Mit ähnlichen Verbindungen
Manganese–platinum (3/1) is unique compared to other similar compounds due to its specific ratio of manganese to platinum and the resulting synergistic effects. Similar compounds include manganese–palladium (3/1) and manganese–rhodium (3/1), which also exhibit enhanced catalytic properties. manganese–platinum (3/1) is particularly notable for its stability and efficiency in various catalytic processes.
List of Similar Compounds:- Manganese–palladium (3/1)
- Manganese–rhodium (3/1)
- Manganese–cobalt (3/1)
- Manganese–nickel (3/1)
These compounds share similar properties and applications but differ in their specific catalytic activities and stability.
Eigenschaften
CAS-Nummer |
12163-58-5 |
|---|---|
Molekularformel |
Mn3Pt |
Molekulargewicht |
359.90 g/mol |
IUPAC-Name |
manganese;platinum |
InChI |
InChI=1S/3Mn.Pt |
InChI-Schlüssel |
QSGMISIZWMTPQR-UHFFFAOYSA-N |
Kanonische SMILES |
[Mn].[Mn].[Mn].[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Butylamino)-6-methyl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14726506.png)
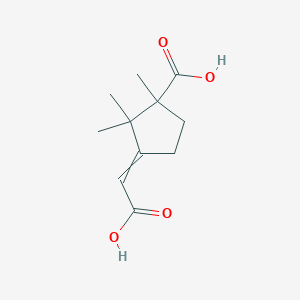
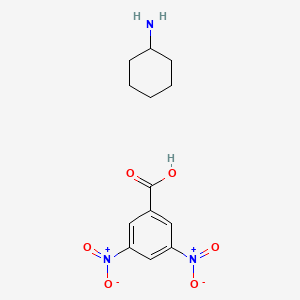
![N-{[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-butoxybenzamide](/img/structure/B14726531.png)
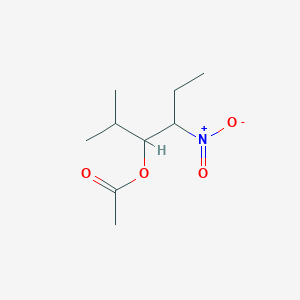
![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B14726537.png)
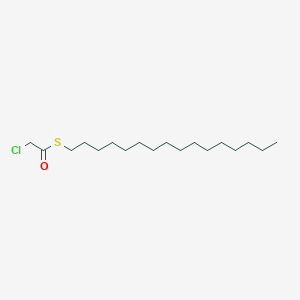
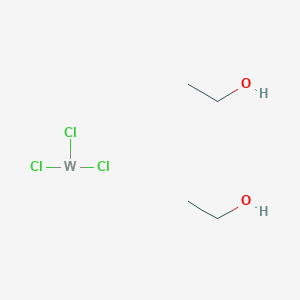
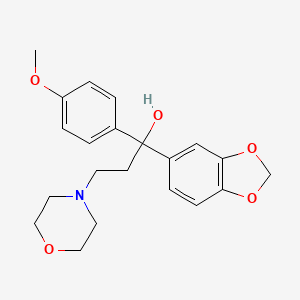


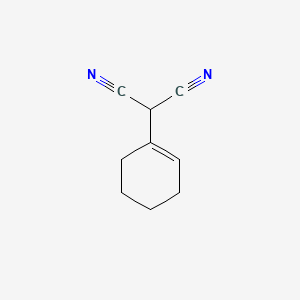
![4,4'-[(2,3-Dimethoxyphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14726569.png)
